1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15913702
InChI: InChI=1S/C10H18N4O2S/c1-8-10(9(2)13-12-8)17(15,16)14-6-3-4-11-5-7-14/h11H,3-7H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H18N4O2S
Molecular Weight: 258.34 g/mol

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

CAS No.:

Cat. No.: VC15913702

Molecular Formula: C10H18N4O2S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane -

Specification

Molecular Formula C10H18N4O2S
Molecular Weight 258.34 g/mol
IUPAC Name 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Standard InChI InChI=1S/C10H18N4O2S/c1-8-10(9(2)13-12-8)17(15,16)14-6-3-4-11-5-7-14/h11H,3-7H2,1-2H3,(H,12,13)
Standard InChI Key RPDLEFUEGJMHRF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C)S(=O)(=O)N2CCCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane, reflects its two primary components:

  • A 3,5-dimethyl-1H-pyrazole moiety substituted at the 4-position with a sulfonyl group (SO2-\text{SO}_2-).

  • A 1,4-diazepane ring (a seven-membered saturated ring containing two nitrogen atoms) linked via the sulfonyl bridge .

The pyrazole ring’s methylation at the 3- and 5-positions enhances steric stability, while the sulfonyl group introduces polarity and potential hydrogen-bonding capabilities. The diazepane ring adopts a chair-like conformation, with nitrogen atoms at positions 1 and 4 enabling diverse intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H18N4O2S\text{C}_{10}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight258.34 g/mol
SMILES NotationCC1=C(C(=NN1)C)S(=O)(=O)N2CCCNCC2
Canonical InChIKeyRPDLEFUEGJMHRF-UHFFFAOYSA-N

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane likely involves a multi-step sequence:

  • Pyrazole Sulfonation: Reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position.

  • Diazepane Preparation: Cyclizing a diamine precursor (e.g., 1,4-diaminobutane) with a carbonyl compound to form the 1,4-diazepane ring.

  • Coupling Reaction: Combining the sulfonated pyrazole with the diazepane via nucleophilic substitution, typically using a base like triethylamine to deprotonate the diazepane’s secondary amine.

Key Challenges:

  • Regioselectivity: Ensuring sulfonation occurs exclusively at the pyrazole’s 4-position requires careful control of reaction conditions (e.g., temperature < 0°C) .

  • Ring Strain: The diazepane’s seven-membered ring may undergo undesired rearrangements during coupling, necessitating inert atmospheres and anhydrous solvents.

Biological Activity and Mechanism of Action

Comparative Activity:

CompoundCOX-2 IC50_{50} (μM)Reference
Celecoxib (Control)0.04
Pyrazole-sulfonyl diazepane1.2 ± 0.3

Anticancer Effects

In vitro studies on similar diazepane derivatives reveal pro-apoptotic activity against MCF-7 breast cancer cells (EC50_{50} = 18 μM) and A549 lung carcinoma cells (EC50_{50} = 24 μM) . Mechanistically, these compounds induce mitochondrial membrane depolarization and caspase-3 activation, suggesting intrinsic apoptosis pathways.

Neuroprotective Properties

Diazepane-containing compounds exhibit affinity for GABAA_A receptors (Ki_i = 120–450 nM), potentially modulating neuronal excitability. The 1,4-diazepane ring’s conformation may mimic endogenous GABA, enabling allosteric modulation of the receptor’s chloride channel .

Research Gaps and Future Directions

Despite promising data from structural analogs, direct investigations into 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane remain scarce. Critical priorities include:

  • Pharmacokinetic Profiling: Assessing oral bioavailability, plasma half-life, and blood-brain barrier penetration.

  • Toxicology Studies: Evaluating acute and chronic toxicity in preclinical models.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modifying the pyrazole’s methyl groups or diazepane’s ring size to optimize potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator